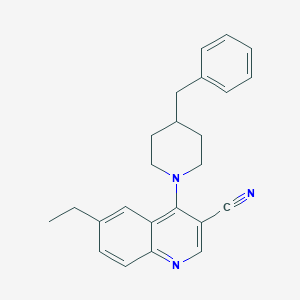

![molecular formula C22H18N4OS B2820466 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide CAS No. 848995-68-6](/img/structure/B2820466.png)

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

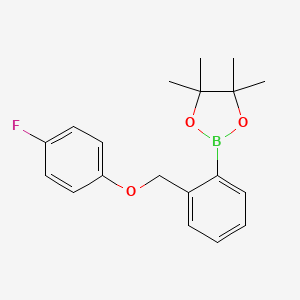

The compound “2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide” has a molecular formula of C22H18N4OS . It is a derivative of pyrido[1,2-a]benzimidazole .

Synthesis Analysis

The synthesis of this compound has been reported in a study . The yield was 76%, and the melting point was between 267–269°C . The IR spectrum showed a peak at 2222 cm−1, which corresponds to the C≡N bond .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole core with a cyano group at the 4-position and a methyl group at the 3-position . It also has a sulfanyl group attached to the pyrido[1,2-a]benzimidazole core, and an acetamide group with a 4-methylphenyl substituent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 386.470 Da . Its 1H-NMR spectrum in DMSO-d6 has been reported . The mass spectrum shows a molecular ion peak at m/z 419.9 (M+, 100%) and 422.0 (M + 2, 32.8%) .Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization and Synthesis Applications

- The research on intramolecular cyclization of related compounds points towards the synthesis of pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring. This process is indicative of methods used to create compounds with potential biological activity or as intermediates for further chemical synthesis (Savchenko et al., 2020).

Antimicrobial and Cytotoxic Activity

- Synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial and cytotoxic properties suggest that related structures could be explored for potential therapeutic applications. Such studies highlight the relevance of benzimidazole derivatives in developing new drugs with specific biological activities (Noolvi et al., 2014).

Benzimidazole Derivatives with Biological Activities

- A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives were synthesized and tested for antibacterial, antifungal, and cytotoxic activities. This underscores the potential of benzimidazole derivatives in antimicrobial and cancer research, suggesting similar research paths for the queried compound (Devi et al., 2022).

Anti-Helicobacter pylori Agents

- The exploration of benzimidazole derivatives as anti-Helicobacter pylori agents, demonstrating potent and selective activity against this gastric pathogen, provides insight into how the structural features of such compounds could be optimized for targeting specific bacterial infections (Carcanague et al., 2002).

Antitumor Activity

- Research into the synthesis and antitumor activity of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including related acetamide structures, highlights the therapeutic potential of such compounds against various cancer cell lines, pointing towards the importance of structural modification in enhancing biological activity (Albratty et al., 2017).

Eigenschaften

IUPAC Name |

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-14-7-9-16(10-8-14)24-20(27)13-28-21-11-15(2)17(12-23)22-25-18-5-3-4-6-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXATGKYVURORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

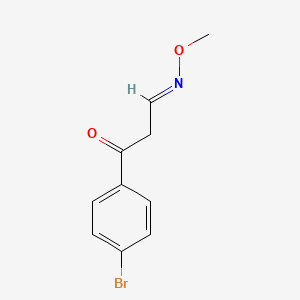

![Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2820387.png)

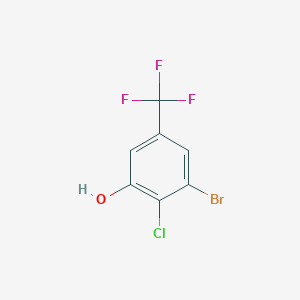

![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol](/img/structure/B2820389.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetonitrile](/img/structure/B2820391.png)

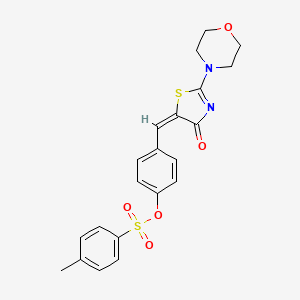

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)

![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)